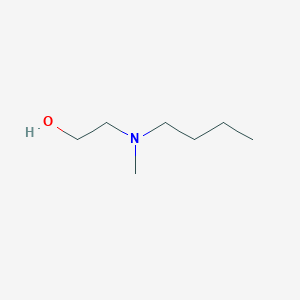
3,4-Dihidro-2H-1,5-benzodioxepina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
WL-389539 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Métodos De Preparación
La preparación de WL-389539 implica varias rutas sintéticas y condiciones de reacción. Un método común incluye la reacción de 4-metoxifenilamina con cloruro de quinolina-8-sulfonilo en presencia de una base como trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano a una temperatura de alrededor de 0-5°C. El producto resultante se purifica luego utilizando cromatografía en columna .
Los métodos de producción industrial para WL-389539 pueden implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Estos métodos a menudo incluyen el uso de reactores automatizados y sistemas de flujo continuo para asegurar una calidad de producción constante .
Análisis De Reacciones Químicas
WL-389539 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: WL-389539 puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: La reducción de WL-389539 puede lograrse utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo sulfonilo de WL-389539.
Mecanismo De Acción
El mecanismo de acción de WL-389539 involucra su interacción con objetivos moleculares y vías relacionadas con el estrés oxidativo. WL-389539 ejerce sus efectos mediante la eliminación de especies reactivas de oxígeno e inhibiendo la actividad de las enzimas involucradas en la producción de radicales libres. Esto conduce a una reducción del daño oxidativo a las células y tejidos .
Comparación Con Compuestos Similares
WL-389539 se puede comparar con otros compuestos similares, como:
N-(4-Metoxifenil)-1-(quinolin-8-ilsulfonil)piperidina-4-carboxamida: Este compuesto comparte una estructura similar con WL-389539 pero tiene grupos funcionales adicionales que pueden mejorar su actividad biológica.
Derivados de quinolinamina: Estos compuestos tienen estructuras similares basadas en quinolina y también se estudian por sus propiedades antioxidantes.
La singularidad de WL-389539 radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXMULHQEVXJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222500 | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7216-18-4 | |
| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and biological activities associated with 3,4-dihydro-2H-1,5-benzodioxepine derivatives?
A1: 3,4-Dihydro-2H-1,5-benzodioxepine derivatives are characterized by a seven-membered ring containing two oxygen atoms. Research indicates these compounds exhibit affinity for the serotonin 5-HT1A receptor []. This interaction suggests potential therapeutic applications in treating central nervous system disorders, including anxiety and depression [].
Q2: What synthetic approaches are commonly employed to obtain 3,4-dihydro-2H-1,5-benzodioxepine and its derivatives?
A2: Several synthetic routes have been explored for the preparation of these compounds. One approach utilizes a condensation reaction between benzene-1,2-diol and 1,3-dichloro-2-hydroxypropane, followed by oxidation []. Another method involves an allylation-epoxidation-cyclization-oxidation sequence []. Additionally, a palladium-catalyzed reaction provides access to substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines [].
Q3: Can you elaborate on the structure-activity relationship (SAR) studies conducted on 3,4-dihydro-2H-1,5-benzodioxepine derivatives, particularly concerning their affinity for the 5-HT1A receptor?
A3: While specific SAR data is limited within the provided research, the presence of an aryl piperazine moiety linked to the 3,4-dihydro-2H-1,5-benzodioxepine core seems crucial for 5-HT1A receptor affinity []. Further studies exploring modifications to the aryl group (Ar), the length of the alkyl chain (n), and the presence of substituents on the piperazine ring could provide valuable insights into optimizing binding affinity and selectivity for this receptor.
Q4: Have any crystal structures of 3,4-dihydro-2H-1,5-benzodioxepine derivatives been reported, and what insights do they provide into the compound's structural features?
A4: Yes, the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid has been determined using X-ray diffraction []. This study revealed that the compound crystallizes in the monoclinic space group C2/c. The crystal structure provides valuable information on bond lengths, bond angles, and intermolecular interactions, aiding in understanding the compound's physical and chemical properties.
Q5: Beyond their potential therapeutic applications, are there other areas where 3,4-dihydro-2H-1,5-benzodioxepine derivatives find use?
A5: 3,4-Dihydro-2H-1,5-benzodioxepine serves as a key intermediate in synthesizing analogs with diverse biological activities []. For instance, some derivatives act as β-adrenergic stimulants and exhibit bronchial dilator activity []. Additionally, the antifungal compounds strobilurins I and K are derived from the 3,4-dihydro-2H-1,5-benzodioxepine scaffold, highlighting the versatility of this chemical structure [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














